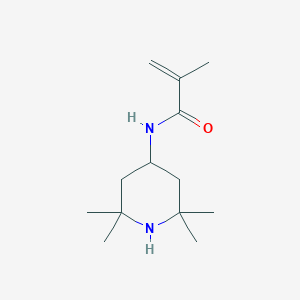

4-Methacrylamido-2,2,6,6-tetramethylpiperidine

描述

属性

IUPAC Name |

2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-9(2)11(16)14-10-7-12(3,4)15-13(5,6)8-10/h10,15H,1,7-8H2,2-6H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRNOBUWMVLVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592024 | |

| Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31582-46-4 | |

| Record name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrazine-Mediated Reduction

This method involves converting triacetonamine to its hydrazone derivative, followed by alkaline cleavage. In a continuous process, triacetonamine is mixed with 1.5–3 molar equivalents of hydrazine hydrate, forming a hydrazone intermediate. The solution is then introduced into a distillation column containing a high-boiling solvent (e.g., ethylene glycol) and potassium hydroxide (KOH) at 160–200°C. Under these conditions, the hydrazone undergoes cleavage, releasing nitrogen gas and yielding TMP with >90% purity. Excess hydrazine and water are separated via phase separation, while the solvent and KOH are recycled.

Key Parameters:

-

Temperature: 160–200°C

-

Solvent: Ethylene glycol or propylene glycol

-

Alkali: KOH (molar ratio 4:1 relative to triacetonamine)

The introduction of the methacrylamide group to TMP is achieved through a nucleophilic acyl substitution reaction using methacryloyl chloride. This step is critical for conferring polymerizable properties to the final compound.

Reaction Mechanism and Conditions

TMP reacts with methacryloyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to neutralize HCl byproducts. The reaction proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), at 0–25°C.

Optimized Parameters:

Industrial-Scale Methacrylation

Industrial production scales this reaction using continuous-flow reactors to enhance heat dissipation and minimize side reactions. For instance, a tubular reactor with inline neutralization (using aqueous NaOH) ensures rapid HCl removal, improving yield to >90%. Post-reaction purification involves distillation under reduced pressure to isolate MATMP from unreacted reagents and solvents.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents like THF and DCM are preferred for their ability to dissolve both TMP and methacryloyl chloride. Ethylene glycol, though high-boiling, is avoided in this step due to its viscosity and potential side reactions with acyl chlorides.

Stoichiometric Considerations

A 10–20% molar excess of methacryloyl chloride ensures complete conversion of TMP. Excess reagent is removed via distillation, while unreacted TMP is recycled.

Byproduct Management

HCl generated during the reaction is neutralized using aqueous base in a two-phase system. In continuous processes, inline gas-liquid separators prevent HCl accumulation, reducing corrosion risks.

Characterization and Quality Control

MATMP is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) is employed to quantify residual TMP and methacryloyl chloride, ensuring >98% purity.

Industrial Production Protocols

Large-scale synthesis of MATMP integrates both precursor synthesis and methacrylation into a continuous workflow:

-

Precursor Synthesis : Triacetonamine is reduced to TMP via hydrazine-mediated cleavage in a distillation column.

-

Methacrylation : TMP and methacryloyl chloride are fed into a tubular reactor with inline neutralization.

-

Purification : Crude MATMP is distilled under vacuum (10–15 mmHg) at 80–100°C.

Table 1: Industrial Production Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Tubular continuous-flow |

| Throughput | 500–1000 kg/hr |

| Distillation Pressure | 10–15 mmHg |

| Final Purity | >98% |

化学反应分析

Types of Reactions

4-Methacrylamido-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methacrylamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted methacrylamides .

科学研究应用

Polymer Stabilizers

MATMP is primarily used as an additive in the production of plastics and polymers. It serves as a stabilizer against thermal and UV degradation. The compound's ability to inhibit oxidative processes makes it suitable for use in various polymer formulations, particularly those exposed to harsh environmental conditions.

- Light Stabilizers : MATMP is effective as a light stabilizer in synthetic polymers. It helps maintain the integrity of materials by preventing photodegradation, which can lead to discoloration and loss of mechanical properties over time .

- Heat Stabilizers : The compound also acts as a heat stabilizer in polyamide and other thermoplastic materials. Its incorporation into polymer matrices enhances thermal stability during processing and end-use applications .

Coatings and Adhesives

MATMP is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and durability. Its incorporation into these products improves resistance to environmental stressors such as moisture and temperature fluctuations.

Biomedical Applications

The biocompatibility of MATMP makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. Research has indicated that polymers derived from MATMP can support cell growth and proliferation, making them suitable for various medical applications .

Catalysis

MATMP derivatives have been explored as catalysts in organic reactions. The compound's ability to stabilize reactive intermediates makes it useful in facilitating various chemical transformations, including oxidation reactions where selective functionalization is required .

Case Study 1: Photostability of Polymers

A study investigated the effectiveness of MATMP as a UV stabilizer in polyethylene films. The results demonstrated that films containing MATMP exhibited significantly improved resistance to UV-induced degradation compared to control samples without the stabilizer. The residual tensile strength after prolonged UV exposure was markedly higher for the MATMP-containing films .

Case Study 2: Drug Delivery Systems

In another research project focused on drug delivery, polymers synthesized from MATMP were evaluated for their release profiles of therapeutic agents. The study found that these polymers provided controlled release characteristics, which are essential for effective drug delivery applications .

作用机制

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 4-Methacrylamido-2,2,6,6-tetramethylpiperidine with related compounds:

Reactivity and Performance

- Electrochemical Activity: TEMPO derivatives (e.g., TEMPO, A-TEMPO, hydroxy-TEMPO) exhibit strong redox activity due to the nitroxyl radical, enabling applications in lithium-ion batteries and electrocatalysis. A-TEMPO shows higher oxidation currents than TEMPO due to the electron-withdrawing acetamido group . 4-Methacrylamido-TMP lacks a nitroxyl radical but may participate in redox reactions via its amide group. Its methacrylamido moiety allows polymerization, creating stable matrices for energy storage devices (e.g., cellulose nanofiber films) .

Catalytic Efficiency :

- A-TEMPO and F-TEMPO (trifluoroacetamido-TMP) demonstrate superior catalytic oxidation of alcohols compared to TEMPO, attributed to reduced steric hindrance and enhanced electron withdrawal .

- The bulkier methacrylamido group in 4-Methacrylamido-TMP may limit catalytic utility but improves thermal stability in polymeric materials .

- Antioxidant Capacity: TEMPOL and TEMPO protect cells from oxidative damage by scavenging free radicals, as shown in keratinocyte studies .

生物活性

4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATMP) is a synthetic compound primarily recognized for its applications in polymer chemistry and materials science. However, its biological activity has garnered attention in recent research, particularly regarding its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of MATMP, examining its biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its reactivity and biological interactions. The compound features a methacrylamido group attached to a tetramethylpiperidine core, influencing its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 238.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that MATMP may exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : MATMP has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that MATMP may possess antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Polymerization Inhibitor : As a polymer additive, MATMP can influence the stability and degradation of polymers in biological environments.

Case Studies

- Antioxidant Effects : A study assessed the antioxidant capacity of MATMP using DPPH radical scavenging assays. Results indicated that MATMP exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

- Antimicrobial Activity : In vitro tests demonstrated that MATMP inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. Further investigations are needed to explore the specific pathways through which MATMP exerts this effect.

- Polymer Stability : Research involving the incorporation of MATMP into polymer matrices revealed enhanced thermal stability and resistance to photodegradation compared to control samples without the additive.

Table 2: Summary of Biological Studies on MATMP

Pharmacokinetics

The pharmacokinetic profile of MATMP is not well-documented; however, studies suggest that its absorption and distribution may be influenced by its lipophilicity due to the tetramethylpiperidine moiety. Research into metabolic pathways is ongoing to better understand how MATMP is processed within biological systems.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with MATMP. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on how MATMP interacts at the molecular level with various cellular targets.

- In Vivo Studies : Animal model studies to assess the therapeutic potential and safety profile of MATMP.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

常见问题

Q. What advanced techniques validate the compound’s role in heterogeneous catalysis systems?

- Methodological Answer : Use surface-bound analogs immobilized on silica or magnetic nanoparticles. Characterize catalytic activity via TON (turnover number) and TOF (turnover frequency) calculations under flow conditions. Compare with homogeneous systems to assess leaching and stability .

Methodological Considerations for Data Interpretation

- Contradictory Data : Re-examine reaction conditions (e.g., moisture levels, inertness) and characterization techniques. For example, conflicting NMR peaks may arise from paramagnetic impurities, requiring additional purification steps .

- Theoretical Integration : Link experimental outcomes to existing models (e.g., Flory-Huggins theory for polymerization) to contextualize findings within broader scientific discourse .

- Replication Challenges : Document batch-specific variables (e.g., solvent lot numbers, catalyst age) and use internal standards (e.g., deuterated analogs) for spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。